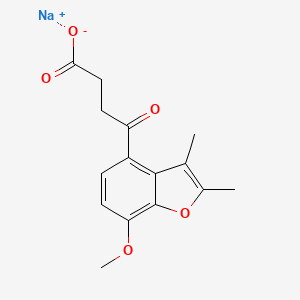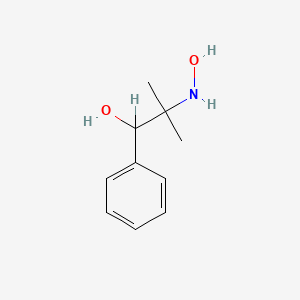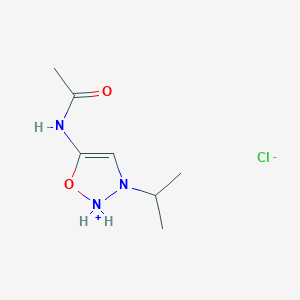
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the amino, chloro, and methyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and amination reagents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl-: Unique due to its specific substituents.
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound found in cocoa, with mild stimulant effects.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethyl- lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its unique substituents may lead to specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
72898-67-0 |
|---|---|
Fórmula molecular |
C13H11Cl2N5O2 |
Peso molecular |
340.16 g/mol |
Nombre IUPAC |
7-(4-amino-2-chlorophenyl)-8-chloro-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H11Cl2N5O2/c1-18-10-9(11(21)19(2)13(18)22)20(12(15)17-10)8-4-3-6(16)5-7(8)14/h3-5H,16H2,1-2H3 |
Clave InChI |
QQAZJBGNSKQKHR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=C(C=C(C=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B14462924.png)

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
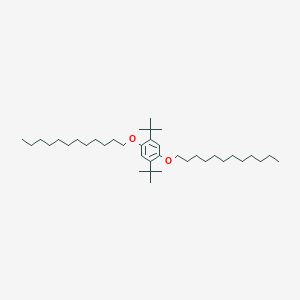
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
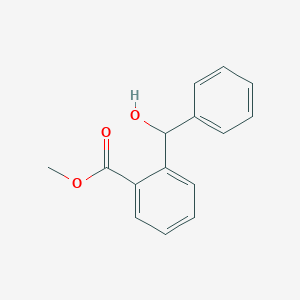
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
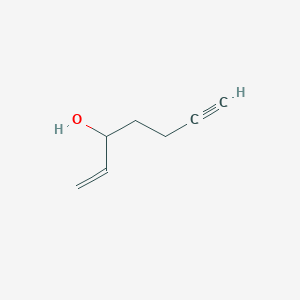
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
